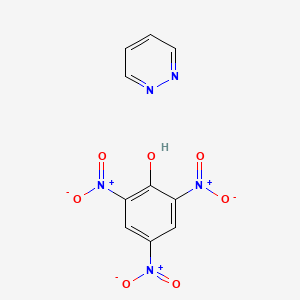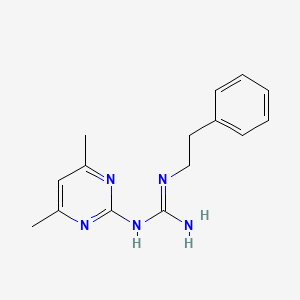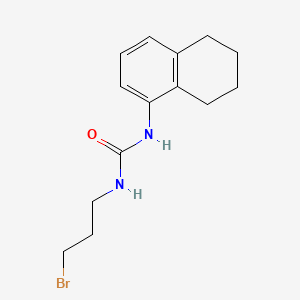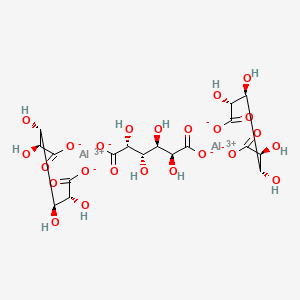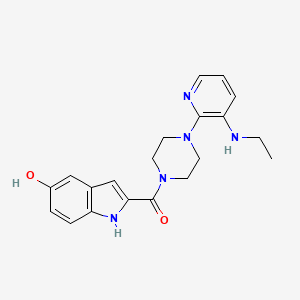
Disodium lauroamphodipropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium lauroamphodipropionate is a surfactant commonly used in personal care products such as shampoos, conditioners, and body washes. It is known for its mildness and ability to create foam, making it a popular ingredient in cleansing products . This compound is also used to prevent static electricity buildup and improve the look and feel of hair .
Méthodes De Préparation
Disodium lauroamphodipropionate is synthesized through a series of chemical reactions involving fatty acids and amines. The process typically begins with the reaction of lauric acid with aminoethyl ethanolamine, followed by the addition of methyl acrylate . The resulting product is then neutralized with sodium hydroxide to form the disodium salt . Industrial production methods often involve large-scale batch reactions under controlled temperature and pressure conditions to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Disodium lauroamphodipropionate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
Disodium lauroamphodipropionate has a wide range of scientific research applications. In chemistry, it is used as a surfactant to enhance the solubility of hydrophobic compounds in aqueous solutions . In biology, it is employed in cell culture media to improve cell growth and viability . In medicine, it is used in formulations for topical applications due to its mildness and low irritation potential . Industrially, it is used in cleaning products, emulsifiers, and dispersants .
Mécanisme D'action
The mechanism of action of disodium lauroamphodipropionate involves its ability to reduce surface tension and form micelles. This allows it to trap and remove dirt, oil, and other impurities from surfaces . At the molecular level, it interacts with the lipid bilayer of cell membranes, disrupting the membrane structure and enhancing the permeability of the compound . This property makes it effective in various cleaning and emulsifying applications .
Comparaison Avec Des Composés Similaires
Disodium lauroamphodipropionate is similar to other surfactants such as sodium lauriminodipropionate and disodium lauroamphodiacetate . it is unique in its ability to provide mild cleansing without causing irritation, making it suitable for use in personal care products . Sodium lauriminodipropionate and disodium lauroamphodiacetate are also used as surfactants but may not offer the same level of mildness and skin compatibility .
Propriétés
Numéro CAS |
69228-49-5 |
|---|---|
Formule moléculaire |
C22H40N2Na2O6 |
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
disodium;3-[2-(2-carboxylatoethoxy)ethyl-[2-(dodecanoylamino)ethyl]amino]propanoate |
InChI |
InChI=1S/C22H42N2O6.2Na/c1-2-3-4-5-6-7-8-9-10-11-20(25)23-14-16-24(15-12-21(26)27)17-19-30-18-13-22(28)29;;/h2-19H2,1H3,(H,23,25)(H,26,27)(H,28,29);;/q;2*+1/p-2 |
Clé InChI |
HQYLVDYBSIUTBB-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCC(=O)NCCN(CCC(=O)[O-])CCOCCC(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



